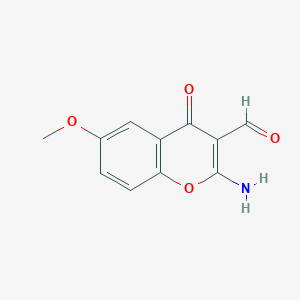

2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is a derivative of 4H-chromene, which is a class of organic compounds characterized by a fused ring structure consisting of a benzene ring and a pyran ring. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The chromene core is a common motif in natural products and pharmaceuticals, and its derivatives are often explored for their biological activities .

Synthesis Analysis

The synthesis of 2-amino-4-oxo-4H-chromene-3-carbaldehyde derivatives can be achieved through various methods. One approach involves the condensation of 4-hydroxycoumarin with aldehydes and cyanoacetamide in the presence of a catalyst such as polystyrene-supported p-toluenesulfonic acid (PS-PTSA), which facilitates the formation of C-C and C-O bonds under metal-free conditions . Another method includes the electrocatalytic multicomponent assembly of aryl aldehydes, 4-hydroxycoumarin, and malononitrile, which yields 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives . These synthetic routes offer advantages such as high yields, operational simplicity, and environmental friendliness.

Molecular Structure Analysis

The molecular structure of chromene derivatives can be elucidated using X-ray crystallography. For instance, the structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene has been determined, revealing that all atoms of the pyran ring are coplanar, which is a distinctive feature compared to other similar compounds . The molecular structure is often stabilized by intermolecular hydrogen bonds, which can lead to the formation of one-dimensional or three-dimensional hydrogen-bonded frameworks .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions to form different products. For example, 2-amino-4-oxo-4H-chromene-3-carbaldehyde can react to give pyrimidinochromenones, pyridinochromenones, and 2-amino-4-oxo-4H-chromene-3-carbonitrile . These reactions expand the chemical diversity of chromene derivatives and can be tailored to produce compounds with desired properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of functional groups such as amino, methoxy, and carbaldehyde can affect properties like solubility, melting point, and reactivity. These compounds can exhibit a wide range of functional group tolerance, which is beneficial for chemical modifications and the synthesis of targeted molecules with specific activities . Additionally, some chromene derivatives have been evaluated for their biological activity, such as inhibition of enzymes involved in Alzheimer's disease, showcasing their potential as therapeutic agents .

Zukünftige Richtungen

The future directions for research on 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. The development of potent leads of 2H/4H-chromene analogs for their promising biological activities could also be a potential area of focus .

Eigenschaften

IUPAC Name |

2-amino-6-methoxy-4-oxochromene-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-6-2-3-9-7(4-6)10(14)8(5-13)11(12)16-9/h2-5H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYYFKHTWRVDSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C(C2=O)C=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368820 |

Source

|

| Record name | 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658283 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |

CAS RN |

68301-78-0 |

Source

|

| Record name | 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide](/img/structure/B1271758.png)

![(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1271760.png)

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine](/img/structure/B1271781.png)